Hydrogen Bond Donor Capacity and Polar Surface Area: TPSA and HBD Differentiation from N-Methyl Analog
The target compound possesses two hydrogen bond donors (imidazole NH and primary amine NH₂) and a TPSA of 54.7 Ų, compared to the N-methyl analog (CAS 874623-45-7) which has only one HBD (primary amine only) and a TPSA of 43.8 Ų [1][2]. This difference of 1 HBD and 10.9 Ų in TPSA (approximately 25% higher for the target) directly impacts blood-brain barrier penetration potential, aqueous solubility, and target engagement profiles [1].
| Evidence Dimension | Hydrogen bond donor count and topological polar surface area |
|---|---|
| Target Compound Data | HBD = 2, TPSA = 54.7 Ų |
| Comparator Or Baseline | (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS 874623-45-7): HBD = 1, TPSA = 43.8 Ų |
| Quantified Difference | ΔHBD = +1 (100% increase); ΔTPSA = +10.9 Ų (+24.9% increase) |
| Conditions | Computed physicochemical properties from PubChem (Cactvs 3.4.8.18) and vendor-certified data from Leyan |
Why This Matters
The additional hydrogen bond donor and higher TPSA of the target compound alter CNS penetration and solubility profiles, making N-methyl analog substitution inappropriate for projects requiring blood-brain barrier penetration or specific hydrogen-bonding pharmacophore interactions.
- [1] PubChem. Compound Summary for CID 43649210: (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine. https://pubchem.ncbi.nlm.nih.gov/compound/1156709-37-3 View Source
- [2] PubChem. Compound Summary for CID 16226825: (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine. https://pubchem.ncbi.nlm.nih.gov/compound/16226825 View Source
